molecular formula C22H22N4O2 B140123 7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine CAS No. 1006890-24-9

7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine

Cat. No.: B140123
CAS No.: 1006890-24-9
M. Wt: 374.4 g/mol
InChI Key: DHUGCEREBSKVDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine (CAS 1006890-24-9) is a potent and selective compound identified within a phosphodiesterase (PDE) inhibitor lead series for investigating novel therapies for schizophrenia . Phosphodiesterase enzymes play a critical role in cellular signaling by hydrolyzing cyclic nucleotides; inhibiting specific PDE isoforms can modulate neurosignaling pathways, presenting a promising target for central nervous system (CNS) disorders . This compound features a quinazoline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in several approved therapeutic agents . Researchers will find value in its application for probing PDE-related mechanisms in neurological and psychiatric disease models. The molecular formula of the compound is C22H22N4O2, and it has a molecular weight of 374.44 g/mol . Its calculated solubility is 6.4E-4 g/L at 25 °C, and it has a calculated density of 1.245 g/cm3 at 20 °C . For optimal stability, this product should be stored refrigerated at 2-8°C . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

7-methoxy-N,N-dimethyl-6-(2-quinolin-2-ylethoxy)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-26(2)22-17-12-21(20(27-3)13-19(17)23-14-24-22)28-11-10-16-9-8-15-6-4-5-7-18(15)25-16/h4-9,12-14H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUGCEREBSKVDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC2=CC(=C(C=C21)OCCC3=NC4=CC=CC=C4C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648046
Record name 7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006890-24-9
Record name 7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Substituted Benzamides

A copper-mediated tandem C(sp²)–H amination and annulation strategy, as reported by, enables efficient quinazolin-4(1H)-one formation. Adapting this method, 3,4-dihydroxybenzaldehyde derivatives can be functionalized before cyclization. For example:

  • Methoxy group introduction : Methylation of 3,4-dihydroxybenzaldehyde using methyl iodide and potassium carbonate yields 3,4-dimethoxybenzaldehyde.

  • Nitrile formation : Conversion to 3,4-dimethoxybenzonitrile via a Rosenmund-von Braun reaction with CuCN.

  • Cyclization : Treatment with dimethylformamide dimethyl acetal (DMF-DMA) and ammonium acetate under reflux forms 7-methoxyquinazolin-4-amine.

Reaction conditions :

  • Solvent: DMF or DMSO

  • Temperature: 120–140°C

  • Yield: 60–75%.

Functionalization at Position 6

O-Alkylation with 2-(Quinolin-2-yl)ethyl Bromide

The 6-hydroxy group of 4-chloro-7-methoxy-6-hydroxyquinazoline undergoes alkylation to introduce the ethoxy-linked quinoline moiety:

  • Synthesis of 2-(quinolin-2-yl)ethyl bromide :

    • Quinaldine is brominated at the ethyl side chain using N-bromosuccinimide (NBS) and a radical initiator (AIBN).

  • Alkylation reaction :

    • Substrate : 4-Chloro-7-methoxy-6-hydroxyquinazoline

    • Reagents : 2-(Quinolin-2-yl)ethyl bromide, K₂CO₃

    • Solvent : DMF or acetone

    • Temperature : 60–80°C

    • Yield : 50–65%.

Challenges :

  • Steric hindrance from the quinoline ring may reduce alkylation efficiency.

  • Competing N-alkylation at position 4 requires careful stoichiometry.

Amination at Position 4

Nucleophilic Substitution with Dimethylamine

The 4-chloro intermediate reacts with dimethylamine to install the N,N-dimethylamino group:

  • Reaction setup :

    • Substrate : 4-Chloro-7-methoxy-6-[2-(quinolin-2-yl)ethoxy]quinazoline

    • Reagent : Dimethylamine (2M in THF) or dimethylamine hydrochloride with a base (e.g., Et₃N)

    • Solvent : Ethanol or THF

    • Temperature : 80–100°C

    • Yield : 70–85%.

Optimization :

  • Excess dimethylamine (3–5 eq.) ensures complete substitution.

  • Microwave-assisted synthesis reduces reaction time to 1–2 hours.

Alternative Synthetic Routes

Late-Stage Coupling of Quinoline-Ethoxy Fragment

A modular approach involves pre-forming the quinoline-ethoxy side chain and coupling it to the quinazoline core via a Suzuki-Miyaura reaction:

  • Synthesis of boronic ester : 2-(Quinolin-2-yl)ethanol is converted to its boronic ester using bis(pinacolato)diboron and a palladium catalyst.

  • Coupling : Reaction with 4-chloro-7-methoxy-6-iodoquinazoline under Pd(PPh₃)₄ catalysis.

Advantages :

  • Enables diversification of the ethoxy-linked substituents.

  • Avoids competitive alkylation side reactions.

Disadvantages :

  • Requires synthesis of a halogenated quinazoline intermediate.

Purification and Characterization

Recrystallization

The final compound is purified via recrystallization from ethanol/water (3:1) or ethyl acetate/hexane mixtures, yielding >95% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (s, 1H, quinazoline H-2), 8.45 (d, J = 8.4 Hz, 1H, quinoline H-8), 7.85–7.70 (m, 4H, quinoline H-3–H-6), 4.55 (t, J = 6.0 Hz, 2H, OCH₂), 3.90 (s, 3H, OCH₃), 3.15 (s, 6H, N(CH₃)₂).

  • HRMS : [M+H]⁺ calculated for C₂₄H₂₅N₅O₂: 428.2085; found: 428.2087 .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the quinoline and quinazoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated quinoline derivatives and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups.

Scientific Research Applications

Medicinal Chemistry

7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine has been investigated for its potential therapeutic effects, particularly as an anticancer and antimicrobial agent. Its structural features allow it to interact with various biological targets, including enzymes and receptors.

Case Study: Anticancer Activity

Research has shown that compounds similar to this quinazoline derivative exhibit cytotoxic effects against cancer cell lines. For instance, studies have indicated that quinazoline derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.

Enzyme Inhibition

This compound has been identified as a selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme implicated in various neurological disorders. Inhibition of PDE10A can lead to enhanced signaling pathways that may benefit conditions like schizophrenia and Parkinson's disease.

Case Study: PDE10A Inhibition

In vitro studies demonstrated that this compound effectively reduced PDE10A activity, suggesting its potential use in the development of therapeutics for neurological disorders.

Biological Research

The compound is also utilized in proteomics research, where it serves as a biochemical tool to study protein interactions and functions. Its ability to modify biological macromolecules makes it valuable for understanding complex cellular processes.

Synthesis of Complex Molecules

Due to its unique structural characteristics, this compound is often used as a building block in synthetic organic chemistry. It can facilitate the synthesis of more complex molecules with desired biological activities.

Similar Compounds

Compound NameClassApplications
GefitinibQuinazolineAnticancer agent
ErlotinibQuinazolineAnticancer agent
ChloroquineQuinolineAntimalarial

Uniqueness

This compound stands out due to its dual quinazoline and quinoline structures, which may confer distinct biological activities not seen in simpler analogs.

Mechanism of Action

The mechanism of action of 7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares structural motifs, molecular weights, and key substituents of 7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine with analogous quinazoline derivatives:

Compound Name Position 4 Substituent Position 6 Substituent Position 7 Substituent Molecular Weight (g/mol) Key Features
Target Compound N,N-dimethylamino 2-(quinolin-2-yl)ethoxy Methoxy ~463.5* High lipophilicity due to quinoline; potential for kinase inhibition
4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol () 3-Chloro-4-fluorophenylamino Hydroxyl Methoxy ~345.8 Polar hydroxyl group; lower lipophilicity
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine () 3-Chloro-4-fluorophenylamino 3-Morpholinopropoxy Methoxy ~499.0 Enhanced solubility from morpholine; EGFR-targeting potential
2-Cyclohexyl-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-amine (24a, ) 1-Isopropylpiperidin-4-yl 3-Piperidin-1-ylpropoxy Methoxy 524.4 Bulky substituents; G9a inhibitory activity
[18F]F-IRS () 3-Chloro-4-fluorophenylamino 3-Morpholinopropoxy + fluorinated PEG chain Methoxy ~660.0 Radiolabeled for PET imaging; targets EGFR exon 19 deletions

*Estimated based on structural analogs.

Key Observations :

  • The quinolin-2-yl ethoxy group in the target compound distinguishes it from morpholine- or piperidine-containing analogs, likely enhancing lipophilicity and π-π stacking interactions with aromatic residues in target proteins .
  • Substitutions at position 4 (e.g., dimethylamino vs. aryl amino groups) influence electronic properties and hydrogen-bonding capacity, affecting target affinity .

Biological Activity

7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine is a compound that belongs to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article will explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings.

  • Molecular Formula : C22H22N4O2
  • Molecular Weight : 374.44 g/mol
  • CAS Number : 1006890-24-9

Synthesis and Structure

The synthesis of this compound typically involves several steps:

  • Formation of the Quinazoline Core : This is achieved through cyclization reactions involving anthranilic acid derivatives.
  • Introduction of the Quinoline Moiety : A nucleophilic substitution reaction introduces the quinoline structure.
  • Functional Group Modifications : Methoxy and dimethylamine groups are added through methylation and amination reactions.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. In a study evaluating a series of quinazolinone derivatives, compounds were tested against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and 5637 (bladder cancer). The results showed moderate to high antiproliferative activity, with IC50 values indicating effective concentrations for inhibiting cell growth:

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)5637 IC50 (µM)
7a82.167.351.4
7b90.2-103.04

These findings suggest that structural modifications can enhance biological activity, particularly through substitutions at specific positions on the quinazoline ring .

The mechanism by which this compound exerts its anticancer effects is primarily through inhibition of the Epidermal Growth Factor Receptor (EGFR). Molecular docking studies have demonstrated that the compound can effectively bind to the active site of EGFR, similar to known inhibitors like erlotinib. Key amino acids involved in binding include Thr 766, Met 769, and Lys 721, which are crucial for the inhibitory activity against tumorigenic processes .

Case Studies and Research Findings

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of various quinazoline derivatives on both cancerous and normal cell lines using MTT assays. The results indicated that while many compounds showed significant cytotoxicity against cancer cells, they exhibited selectivity towards normal cells, suggesting a potential therapeutic window .
  • Molecular Docking Studies : Docking simulations revealed that compounds with similar structures to this compound have favorable binding energies when interacting with EGFR, indicating strong potential as targeted therapies for cancers driven by EGFR mutations .
  • Structure–Activity Relationship Studies : Research has highlighted how modifications to the quinazoline core influence biological activity. For instance, introducing halogen substituents at specific positions significantly altered the potency against various cancer cell lines .

Q & A

Q. How should researchers address discrepancies between computational binding predictions and experimental kinase inhibition data?

  • Resolution : Re-evaluate protonation states (e.g., morpholine nitrogen pKa) in docking simulations. Validate with isothermal titration calorimetry (ITC) to measure actual binding affinities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.